molecular formula C19H16FN3O2 B4501619 N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4501619
M. Wt: 337.3 g/mol
InChI Key: PZYJYEBPNDTYSV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the 4-Fluorobenzyl Group: This step involves the reaction of the pyridazinone derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step is the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • N-(4-bromobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.

Biological Activity

N-(4-fluorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antibacterial properties. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a pyridazinone moiety linked to a 4-fluorobenzyl group and an acetamide functional group. The synthesis typically involves condensation reactions between pyridazin-3(2H)-one and aromatic aldehydes, followed by acylation with acetic anhydride or acetyl chloride. This process yields the target compound alongside by-products that can be purified through crystallization or chromatography techniques.

Antibacterial Activity

Significant Findings:
Research has demonstrated that this compound exhibits substantial antibacterial activity against various strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound has shown low minimum inhibitory concentration (MIC) values, indicating its potential as a novel antibacterial agent.

Mechanism of Action:
Molecular docking studies suggest that this compound binds effectively to specific sites on bacterial enzymes, inhibiting their function and leading to bacterial cell death. Such interactions highlight its potential utility in combating resistant bacterial strains.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for evaluating its viability as a therapeutic agent. The compound's unique structure may enhance its bioavailability compared to other similar compounds.

Comparative Biological Activity

To further illustrate the biological activity of this compound, a comparison with structurally related compounds is presented in the table below:

Compound NameStructureBiological Activity
N-benzylacetamideN-benzylacetamideModerate antibacterial activity
2-(4-fluorobenzyl)pyridine2-(4-fluorobenzyl)pyridineAnticancer properties
6-Oxo-pyridazine derivatives6-Oxo-pyridazineAntimicrobial activity
This compound N-(4-fluorobenzyl)-2-(6-oxo-pyridazine)Significant antibacterial activity

This table highlights how this compound stands out due to its combination of a fluorinated benzyl group and a pyridazinone structure, enhancing its antibacterial potency compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antibacterial Efficacy Study : A study tested the compound against multiple bacterial strains and reported significant inhibition of growth, particularly against MRSA. The results indicated that the compound could serve as a potential lead for developing new antibiotics.
  • Molecular Docking Analysis : Computational studies using molecular docking techniques revealed that the compound binds with high affinity to bacterial proteins involved in cell wall synthesis, further supporting its role as an antibacterial agent.
  • Pharmacological Profile Assessment : Preliminary pharmacokinetic assessments suggested favorable ADME characteristics for the compound, making it a promising candidate for further development in therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)12-21-18(24)13-23-19(25)11-10-17(22-23)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYJYEBPNDTYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328829
Record name N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898188-90-4
Record name N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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